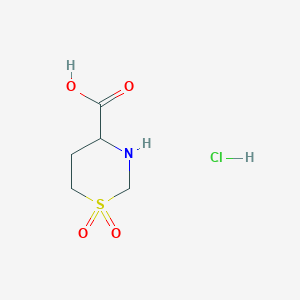

1,3-Thiazinane-4-carboxylic acid 1,1-dioxide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Thiazinane-4-carboxylic acid 1,1-dioxide hydrochloride is a chemical compound that has been found to form in vivo in humans . It is formed as a result of the reaction of homocysteine (Hcy) and its thiolactone (HTL) with aldehydes in an aqueous environment . The compound has been identified and quantified in human urine using a gas chromatography–mass spectrometry (GC–MS) based method .

Synthesis Analysis

The synthesis of 1,3-Thiazinane-4-carboxylic acid 1,1-dioxide hydrochloride involves several steps. The process begins with the treatment of certain compounds with 1-bromo-3-chloropropane in DMF in the presence of K2CO3 . This results in the formation of six-membered cyclic sulfamoyl acetamide esters . These esters are then hydrolyzed using methanolic KOH . The final step involves coupling with 4-(4-amino-2-fluorophenoxy)-3-chloropicolinamide under certain conditions, yielding the desired compound .

Molecular Structure Analysis

The molecular structure of 1,3-Thiazinane-4-carboxylic acid 1,1-dioxide hydrochloride is represented by the empirical formula C5H10ClNO2S . Its molecular weight is 183.66 .

Chemical Reactions Analysis

In the context of chemical reactions, 1,3-Thiazinane-4-carboxylic acid 1,1-dioxide hydrochloride is known to be formed as a result of the reaction of homocysteine (Hcy) and its thiolactone (HTL) with formaldehyde (FA) in an aqueous environment . This reaction results in the formation of substituted thiazinane carboxylic acids .

Scientific Research Applications

Application in Biochemistry

1,3-Thiazinane-4-carboxylic acid 1,1-dioxide hydrochloride has been used in the field of biochemistry, specifically in the study of amino acid metabolism and regulation .

Summary of the Application

This compound is formed in vivo in humans as a result of the reaction between homocysteine (Hcy), its thiolactone (HTL), and formaldehyde (FA) . The formation of this compound has implications for understanding the metabolism and regulation of amino acids in the human body .

Methods of Application or Experimental Procedures

A gas chromatography–mass spectrometry (GC–MS) based method was developed to identify and quantify this compound in human urine . The method involves chemical derivatization with isobutyl chloroformate (IBCF) in the presence of pyridine as a catalyst, followed by an ethyl acetate extraction of the obtained isobutyl derivative of the compound .

Results or Outcomes

The method was successfully applied to urine samples delivered by apparently healthy volunteers . The assay linearity was observed within a 1–50 µmol L −1 range for the compound in urine, while the lowest concentration on the calibration curve was recognized as the limit of quantification (LOQ) . This method may provide a new analytical tool for routine clinical analysis of the role of this compound in living systems in the near future .

However, it’s worth noting that the synthesis of similar compounds has been carried out with the hope that the hybridization of different pharmacophoric molecules would result in a synergistic effect on their anti-inflammatory activity, especially the ability to inhibit cyclooxygenase . This suggests that 1,3-Thiazinane-4-carboxylic acid 1,1-dioxide hydrochloride could potentially have applications in the field of medicinal chemistry or pharmacology, although further research would be needed to confirm this.

Future Directions

The future directions for the study of 1,3-Thiazinane-4-carboxylic acid 1,1-dioxide hydrochloride could involve its potential role in living systems . A GC–MS assay has been developed to identify and quantify this compound in human urine, and this assay could provide a new analytical tool for routine clinical analysis in the near future .

properties

IUPAC Name |

1,1-dioxo-1,3-thiazinane-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4S.ClH/c7-5(8)4-1-2-11(9,10)3-6-4;/h4,6H,1-3H2,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVLVTOSWJXNBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CNC1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Thiazinane-4-carboxylic acid 1,1-dioxide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2773104.png)

![Ethyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2773106.png)

![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2773112.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B2773113.png)

![N-{4-[1-cyclohexanecarbonyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2773126.png)

![2-[(4-bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2773127.png)